molecular formula C9H8O4 B182531 4-Formylphenoxyacetic acid CAS No. 22042-71-3

4-Formylphenoxyacetic acid

Cat. No. B182531
CAS RN: 22042-71-3
M. Wt: 180.16 g/mol
InChI Key: OYNIIKHNXNPSAG-UHFFFAOYSA-N
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Patent
US09238656B2

Procedure details

Ethyl 2-(4-formylphenoxy)acetate (52) was treated in an analogous manner to compound 48 to yield the desired product (57%) as a white solid. NMR: δ 4.834 (s, 2H), 7.112 (d, J=7.2 Hz, 2H), 7.866 (d, J=7.6 Hz, 2H), 9.878 (s, 1H), 13.146 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:15]=[CH:14][C:6]([O:7][CH2:8][C:9]([O:11]CC)=[O:10])=[CH:5][CH:4]=1)=[O:2].C(C1C=C(C=CC=1)OCC(O)=O)=O>>[CH:1]([C:3]1[CH:15]=[CH:14][C:6]([O:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1)=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=C(OCC(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(OCC(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.